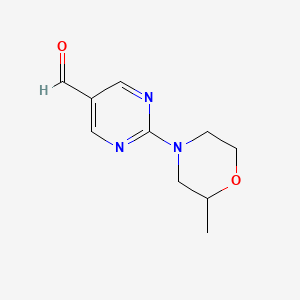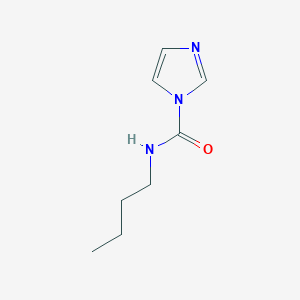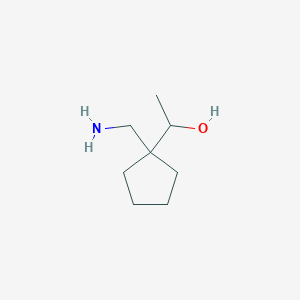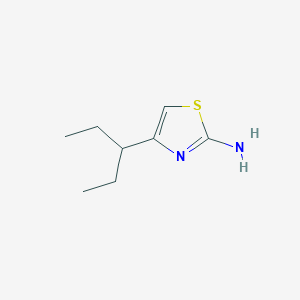![molecular formula C9H13NO B13178183 4-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13178183.png)
4-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile is a chemical compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom. This compound is primarily used for research purposes and has various applications in scientific studies .
Métodos De Preparación
The preparation of 4-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile involves several synthetic routes. One common method is the ring-opening reaction of 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane in the presence of a silica catalyst. This reaction can be carried out in both fixed bed and batch reactors, yielding up to 53% of the desired product .
Análisis De Reacciones Químicas
4-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to specific receptors or enzymes, leading to a cascade of biochemical reactions that result in the desired effect .
Comparación Con Compuestos Similares
4-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile can be compared with other similar spiro compounds, such as:
4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane: This compound is used in similar applications and has a comparable structure.
2-(4-Methoxyphenyl)-1-oxaspiro[2.5]octane-2-carbonitrile: This compound has a different substituent group but shares the spiro structure.
The uniqueness of this compound lies in its specific molecular structure and the resulting chemical properties, which make it suitable for a wide range of applications .
Propiedades
Fórmula molecular |
C9H13NO |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
4-methyl-1-oxaspiro[2.5]octane-2-carbonitrile |
InChI |
InChI=1S/C9H13NO/c1-7-4-2-3-5-9(7)8(6-10)11-9/h7-8H,2-5H2,1H3 |
Clave InChI |
BHXQVHJVMDGARN-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCC12C(O2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole](/img/structure/B13178101.png)

![N-[6-(Aminomethyl)pyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B13178110.png)

![4-Chloro-6-[ethyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13178141.png)
![1-[(3-Chloropyridin-4-YL)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13178147.png)

![2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanethioamide](/img/structure/B13178153.png)
![4-[(Prop-2-yn-1-yl)amino]-1lambda6-thiane-1,1-dione](/img/structure/B13178155.png)



![Ethyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13178190.png)

